molecular formula C38H52N4O2 B13130914 9,10-Anthracenedione, 1,4,5,8-tetrakis(cyclohexylamino)- CAS No. 28634-38-0

9,10-Anthracenedione, 1,4,5,8-tetrakis(cyclohexylamino)-

Cat. No.: B13130914
CAS No.: 28634-38-0
M. Wt: 596.8 g/mol
InChI Key: DHYWINPMPQWEJZ-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 1,4,5,8-tetrakis(cyclohexylamino)- is an organic compound with a complex structure. It belongs to the class of anthraquinone derivatives, which are known for their diverse applications in various fields such as dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of four cyclohexylamino groups attached to the anthracenedione core, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Anthracenedione, 1,4,5,8-tetrakis(cyclohexylamino)- typically involves the reaction of 9,10-anthraquinone with cyclohexylamine under specific conditions. The process generally includes the following steps:

    Nitration: 9,10-Anthraquinone is nitrated to introduce nitro groups at the desired positions.

    Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Cyclohexylation: The amino groups are subsequently reacted with cyclohexylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

9,10-Anthracenedione, 1,4,5,8-tetrakis(cyclohexylamino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can further modify the amino groups.

    Substitution: The cyclohexylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions include various substituted anthraquinone derivatives, which can have different functional groups replacing the cyclohexylamino groups.

Scientific Research Applications

9,10-Anthracenedione, 1,4,5,8-tetrakis(cyclohexylamino)- has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 1,4,5,8-tetrakis(cyclohexylamino)- involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes involved in cellular metabolism, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 9,10-Anthracenedione, 1,4,5,8-tetrakis(4-butylphenyl)amino-
  • 9,10-Anthracenedione, 1,4,5,8-tetrakis(4-methylphenyl)amino-
  • 9,10-Anthracenedione, 1,4,5,8-tetrakis(4-ethoxyphenyl)amino-

Uniqueness

Compared to similar compounds, 9,10-Anthracenedione, 1,4,5,8-tetrakis(cyclohexylamino)- is unique due to the presence of cyclohexylamino groups, which impart distinct steric and electronic properties

Biological Activity

9,10-Anthracenedione, 1,4,5,8-tetrakis(cyclohexylamino)- (CAS Number: 28634-38-0) is a synthetic compound derived from anthraquinone. This compound is notable for its potential biological activities, particularly in antimicrobial applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₃₈H₅₂N₄O₂
  • Molecular Weight : 596.845 g/mol
  • Density : 1.16 g/cm³
  • Boiling Point : 769.2 °C
  • Flash Point : 419 °C

Synthesis

The synthesis of 9,10-anthracenedione derivatives typically involves several chemical reactions:

  • Oxidation of Anthracene : Using chromium(VI) as an oxidant.
  • Friedel-Crafts Reaction : Involves benzene and phthalic anhydride in the presence of aluminum chloride.
  • Diels-Alder Reaction : Between naphthoquinone and butadiene followed by oxidative dehydrogenation.

These methods yield various anthraquinone derivatives with diverse biological activities.

Antimicrobial Properties

Research indicates that anthracenediones exhibit significant antimicrobial properties. A study highlighted the activity of anthracenedione derivatives against clinical strains of fungi such as Candida albicans and Cryptococcus neoformans. These compounds demonstrated remarkable in vitro activity with minimum inhibitory concentration (MIC) values significantly lower than traditional antifungal agents .

The proposed mechanism for the antimicrobial activity involves:

  • Intercalation into DNA : Anthracenediones can intercalate between DNA base pairs, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : These compounds can induce oxidative stress in microbial cells, leading to cell death.

Case Study 1: Antifungal Activity

A study conducted on the antifungal properties of hydromethanolic extracts containing anthracenedione derivatives showed that these compounds effectively inhibited the growth of pathogenic fungi responsible for grapevine diseases. The study reported EC50 values as low as 22 μg/mL when combined with chitosan oligomers .

Case Study 2: Antimicrobial Efficacy

In another research effort, derivatives of 9,10-anthraquinone were synthesized and tested for their antimicrobial efficacy against various bacterial strains. The results indicated that certain derivatives had enhanced activity compared to standard treatments, suggesting potential for development into new antimicrobial agents .

Data Summary

PropertyValue
Molecular FormulaC₃₈H₅₂N₄O₂
Molecular Weight596.845 g/mol
Density1.16 g/cm³
Boiling Point769.2 °C
Flash Point419 °C
Antifungal EC50 (best case)22 μg/mL

Properties

CAS No.

28634-38-0

Molecular Formula

C38H52N4O2

Molecular Weight

596.8 g/mol

IUPAC Name

1,4,5,8-tetrakis(cyclohexylamino)anthracene-9,10-dione

InChI

InChI=1S/C38H52N4O2/c43-37-33-29(39-25-13-5-1-6-14-25)21-22-30(40-26-15-7-2-8-16-26)34(33)38(44)36-32(42-28-19-11-4-12-20-28)24-23-31(35(36)37)41-27-17-9-3-10-18-27/h21-28,39-42H,1-20H2

InChI Key

DHYWINPMPQWEJZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=C3C(=C(C=C2)NC4CCCCC4)C(=O)C5=C(C=CC(=C5C3=O)NC6CCCCC6)NC7CCCCC7

Origin of Product

United States

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